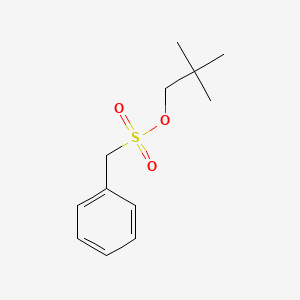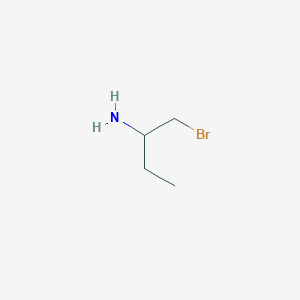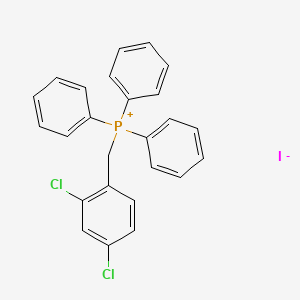
2,2-Dimethylpropyl phenylmethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Neopentyl phenylmethanesulfonate is an organic compound with the molecular formula C12H18O3S. It is a sulfonate ester derived from neopentyl alcohol and phenylmethanesulfonic acid. This compound is known for its stability and reactivity, making it a valuable intermediate in organic synthesis and various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Neopentyl phenylmethanesulfonate can be synthesized through the esterification of neopentyl alcohol with phenylmethanesulfonic acid. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the sulfonate ester. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods: In an industrial setting, the production of neopentyl phenylmethanesulfonate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques ensures the production of high-purity neopentyl phenylmethanesulfonate suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: Neopentyl phenylmethanesulfonate undergoes several types of chemical reactions, including nucleophilic substitution, elimination, and hydrolysis.
Common Reagents and Conditions:
Nucleophilic Substitution: This reaction involves the replacement of the sulfonate group with a nucleophile such as an alkoxide or amine. Common reagents include sodium alkoxides and primary amines, and the reaction is typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Elimination: Under basic conditions, neopentyl phenylmethanesulfonate can undergo elimination reactions to form alkenes. Strong bases such as potassium tert-butoxide are commonly used.
Hydrolysis: In the presence of water and an acid or base catalyst, neopentyl phenylmethanesulfonate can hydrolyze to form neopentyl alcohol and phenylmethanesulfonic acid.
Major Products: The major products formed from these reactions include neopentyl alcohol, alkenes, and various substituted neopentyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Neopentyl phenylmethanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the modification of biomolecules and the development of bioconjugates for research purposes.
Medicine: Neopentyl phenylmethanesulfonate derivatives are explored for their potential therapeutic properties and as building blocks for drug development.
Industry: It is employed in the production of specialty chemicals, polymers, and resins due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of neopentyl phenylmethanesulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The sulfonate group is a good leaving group, allowing the compound to participate in various substitution reactions. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparaison Avec Des Composés Similaires
Neopentyl p-toluenesulfonate: Similar in structure but with a p-toluenesulfonate group instead of a phenylmethanesulfonate group.
Neopentyl trifluoromethanesulfonate: Contains a trifluoromethanesulfonate group, making it more reactive in nucleophilic substitution reactions.
Neopentyl bromide: A halide derivative that undergoes similar nucleophilic substitution reactions but with different reactivity and stability profiles.
Uniqueness: Neopentyl phenylmethanesulfonate is unique due to its balance of stability and reactivity, making it suitable for a wide range of applications in organic synthesis and industrial processes. Its phenylmethanesulfonate group provides distinct reactivity compared to other sulfonate esters, allowing for selective transformations in chemical reactions.
Propriétés
Numéro CAS |
89841-23-6 |
|---|---|
Formule moléculaire |
C12H18O3S |
Poids moléculaire |
242.34 g/mol |
Nom IUPAC |
2,2-dimethylpropyl phenylmethanesulfonate |
InChI |
InChI=1S/C12H18O3S/c1-12(2,3)10-15-16(13,14)9-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3 |
Clé InChI |
WAGJWYTUHLTTSJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)COS(=O)(=O)CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Methyl [2,3'-bipyridine]-5-carboxylate](/img/structure/B13150756.png)


![(1S)-1-[4-(4-Bromophenyl)phenyl]ethan-1-amine](/img/structure/B13150771.png)





